![molecular formula C11H9NO6 B12884829 N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide CAS No. 388094-73-3](/img/structure/B12884829.png)
N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide is a complex organic compound that features a tetrahydrofuran ring fused with a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydroxy acid, under acidic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the tetrahydrofuran ring can be reduced to alcohols.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide is unique due to its combination of a tetrahydrofuran ring and a benzamide group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds.
Properties
CAS No. |
388094-73-3 |
|---|---|
Molecular Formula |
C11H9NO6 |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide |
InChI |
InChI=1S/C11H9NO6/c13-5-1-2-8(14)6(3-5)10(16)12-7-4-9(15)18-11(7)17/h1-3,7,13-14H,4H2,(H,12,16)/t7-/m0/s1 |
InChI Key |
WNLCTZWHSYKMHC-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


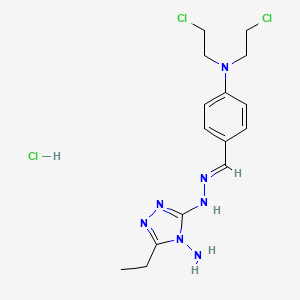
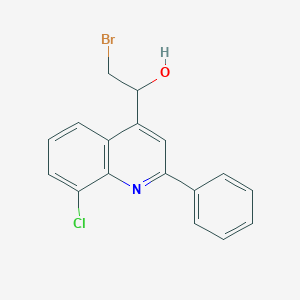

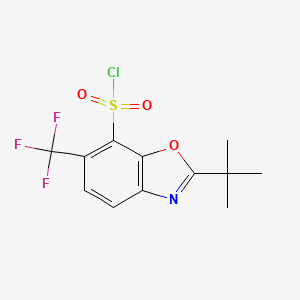
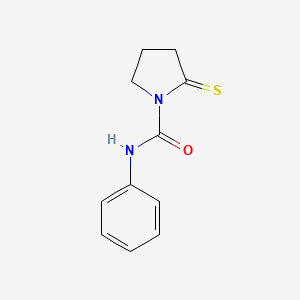
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)
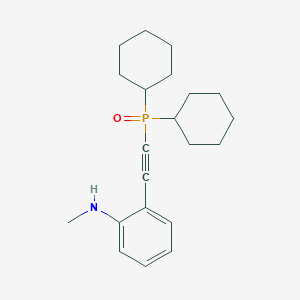
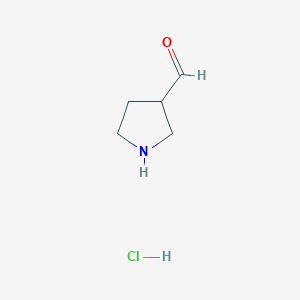
![(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine](/img/structure/B12884799.png)
![2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884805.png)
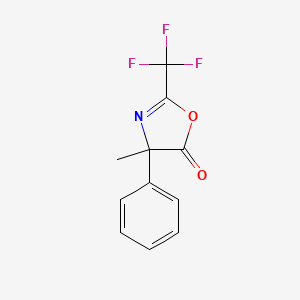
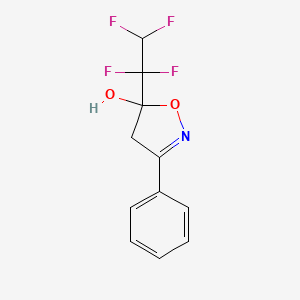

![2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid](/img/structure/B12884824.png)
